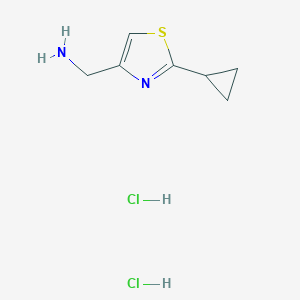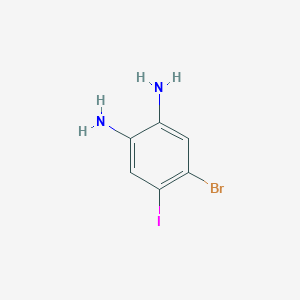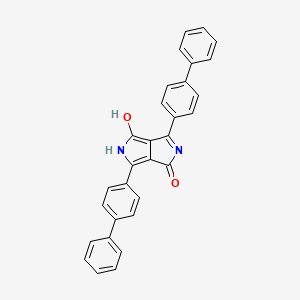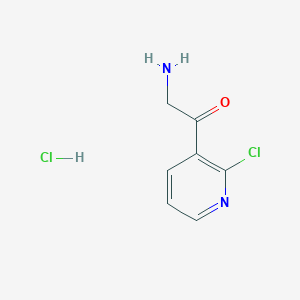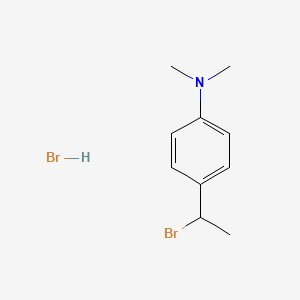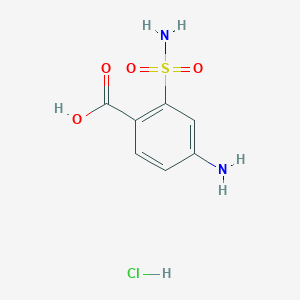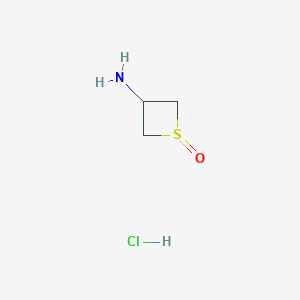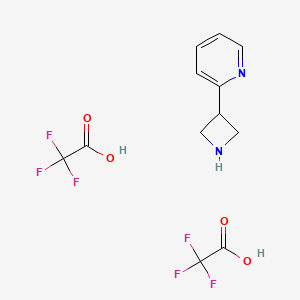![molecular formula C9H10N4O2S B1384172 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 99967-88-1](/img/structure/B1384172.png)
2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Übersicht
Beschreibung
“2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one” is a compound that has been synthesized and evaluated as an anticancer agent . It has demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Synthesis Analysis
A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives have been explored .
Molecular Structure Analysis
The molecular structure of “2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one” is complex. It includes a morpholin-4-yl group and a thiazolo[4,5-d]pyrimidin-7(6H)-one group .
Chemical Reactions Analysis
The compound has been found to demonstrate potent cytotoxicity and topoisomerase I inhibitory activity . This suggests that it may interact with DNA and other cellular components in a way that inhibits the proliferation of cancer cells .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound and its derivatives are crucial intermediates in synthesizing various pharmacologically active molecules. Specifically, it's used as an intermediate to inhibit tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic applications (Lei et al., 2017).
- The synthetic route for this compound involves condensation, chlorination, and nucleophilic substitution, demonstrating a green synthetic method with significant yields, which is crucial for efficient and eco-friendly pharmaceutical manufacturing (Lei et al., 2017).
Antimicrobial Properties
- Certain derivatives of the compound have shown significant antimicrobial and pharmacological activities, indicating their potential in developing new antimicrobial agents (Devani et al., 1977). This opens up avenues for new drug discoveries and treatments for various bacterial and fungal infections.
Corrosion Inhibition
- A variant of the compound, 1-(7-methyl-5-morpholin-4-yl-thiazolo[4,5-d]pyrimidin-2-yl)-hydrazine, has been studied as a corrosion inhibitor for mild steel in sulfuric acid solution. The findings suggest that it can effectively reduce anodic dissolution and retard hydrogen evolution reactions, highlighting its potential application in corrosion protection (Mohajernia et al., 2013).
Antiproliferative Activities
- Some derivatives of this compound have been synthesized and evaluated for their antiproliferative activities on various cancer cell lines. The structure-activity relationship studies indicate that substitution with morpholine leads to potent antiproliferative activity, presenting a promising direction for cancer therapy research (Li et al., 2017).
Antimicrobial and Antifungal Activities
- Synthesized derivatives have been evaluated for their antimicrobial activity, showing potential as antimicrobial agents. The structure-activity relationship analysis suggests that certain substitutions are critical for activity against various bacteria and fungi (Abida et al., 2016).
Zukünftige Richtungen
The development of novel topoisomerase I inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . The exploration of the synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives, including “2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one”, is part of this ongoing research .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPKOCJXHFAZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)
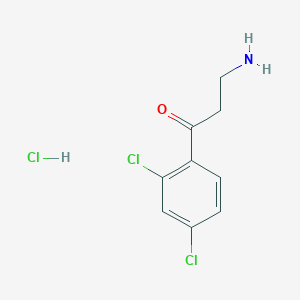
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans](/img/structure/B1384094.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)
![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)
